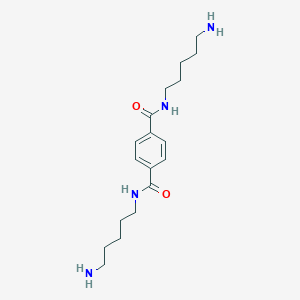

N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide

Description

N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide: is an organic compound with the molecular formula C20H32N4O2 It is characterized by the presence of two 5-aminopentyl groups attached to a benzene-1,4-dicarboxamide core

Properties

IUPAC Name |

1-N,4-N-bis(5-aminopentyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2/c19-11-3-1-5-13-21-17(23)15-7-9-16(10-8-15)18(24)22-14-6-2-4-12-20/h7-10H,1-6,11-14,19-20H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCZRNPFGMCQTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCCN)C(=O)NCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with benzene-1,4-dicarboxylic acid and 5-aminopentylamine.

Activation of Carboxylic Acid: The carboxylic acid groups of benzene-1,4-dicarboxylic acid are activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amide Bond Formation: The activated carboxylic acid reacts with 5-aminopentylamine to form the amide bonds, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry:

Polymer Science: Used as a monomer or crosslinker in the synthesis of polymers with specific properties.

Catalysis: Acts as a ligand in coordination chemistry for the development of catalysts.

Biology and Medicine:

Drug Development: Potential use as a building block for the synthesis of bioactive molecules.

Bioconjugation: Utilized in the conjugation of biomolecules for targeted drug delivery.

Industry:

Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.

Coatings: Used in the formulation of coatings with enhanced durability and resistance.

Mechanism of Action

The mechanism of action of N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amide and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with 4-aminophenyl groups instead of 5-aminopentyl groups.

N,N’-bis(3-aminopropyl)benzene-1,4-dicarboxamide: Contains 3-aminopropyl groups instead of 5-aminopentyl groups.

Uniqueness: N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide is unique due to the length and flexibility of its 5-aminopentyl chains, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to its analogs, making it suitable for specific applications in materials science and medicinal chemistry.

Biological Activity

N1,N4-bis(5-aminopentyl)benzene-1,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound can be synthesized through the reaction of benzene-1,4-dicarboxylic acid with 5-aminopentylamine. The process involves activating the carboxylic acid groups with coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the formation of amide bonds. The resulting compound exhibits unique structural features due to the flexible 5-aminopentyl chains that may influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amide and amino functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activities. This mechanism suggests a role in drug development, particularly in targeting specific diseases such as cancer .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, in a study assessing its effects on pancreatic cancer cells (MIA PaCa-2), it exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .

Table 1: Summary of Biological Activity

| Activity | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | MIA PaCa-2 | 118.5 ± 2.2 nM | |

| Anticancer | HepG-2 (Liver Cancer) | 312.1 ± 0.2 μg/ml |

Case Study 1: Cytotoxicity in Liver Cancer Cells

In a detailed examination using HepG-2 liver cancer cells, this compound was subjected to MTT assays to evaluate its cytotoxic effects. The results indicated an IC50 value of 312.1 ± 0.2 μg/ml, suggesting moderate cytotoxicity against liver cancer cells. This finding underscores the compound's potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving derivatives of benzene-1,4-dicarboxamide compounds revealed that modifications in the amine chain length significantly affect biological activity. The unique structure of this compound allows for enhanced interaction with target proteins compared to similar compounds with shorter alkyl chains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary in silico studies suggest favorable absorption characteristics; however, further empirical studies are necessary to fully elucidate its pharmacokinetic parameters and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.